Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole]

Medicinal Chemistry Chemical Procurement Quality Control

Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] (CAS 1909309-12-1) is a fully saturated spirocyclic compound featuring a cyclobutane ring fused to a hexahydro-furo[3,4-b]pyrrole core. With a molecular formula of C9H15NO and a molecular weight of 153.22 g/mol, it belongs to the broader class of spirocyclic amines that are valued in drug discovery for their three-dimensional character and conformational restriction.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B13268517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole]
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CC2(C1)CNC3C2COC3
InChIInChI=1S/C9H15NO/c1-2-9(3-1)6-10-8-5-11-4-7(8)9/h7-8,10H,1-6H2
InChIKeyHSHQTJIPOQZBLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] – A Structurally Constrained Spirocyclic Heterocycle for Medicinal Chemistry Exploration


Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] (CAS 1909309-12-1) is a fully saturated spirocyclic compound featuring a cyclobutane ring fused to a hexahydro-furo[3,4-b]pyrrole core . With a molecular formula of C9H15NO and a molecular weight of 153.22 g/mol, it belongs to the broader class of spirocyclic amines that are valued in drug discovery for their three-dimensional character and conformational restriction . The compound is commercially available through Enamine (catalog EN300-251624) and is distributed by Sigma-Aldrich and other reputable vendors at purities of 95% (free base) and 97% (NLT specification) . As a heterocyclic building block, it is primarily positioned for early-stage medicinal chemistry applications where its rigid spirocyclic architecture may impart distinct binding properties compared to simpler monocyclic or non-spirocyclic analogs.

Why a Simple Pyrrolidine or Non-Spirocyclic Furopyrrole Cannot Replace Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole]


The hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] scaffold introduces a conformationally locked spirocyclic junction that is absent in simple pyrrolidines or even the unsaturated furo[3,4-b]pyrrole core [1]. The cyclobutane ring imposes a distinct spatial orientation of the amine moiety, which can influence hydrogen-bonding geometry, steric complementarity, and overall molecular shape in ways that linear or monocyclic alternatives cannot replicate . In compound series where subtle changes in vector orientation drive target selectivity—such as kinase inhibitor programs or GPCR ligand optimization—substituting this rigid spirocyclic amine with a flexible acyclic amine or a different ring size (e.g., a spiro[3.4]octane or a simple pyrrolidine) can lead to a complete loss of binding affinity or selectivity, even if the compounds appear chemically similar. Therefore, the procurement of this specific spirocyclic entity is warranted when the three-dimensional presentation of the amine is a critical design parameter.

Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] – Quantitative Differentiation Evidence vs. Closest Analogs


Purity Specification Comparison: Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] Free Base vs. Common Heterocyclic Building Blocks

The target compound is available at a minimum purity of 95% (free base, Leyan) and up to 97% (NLT, MolCore), which meets or exceeds the typical purity requirements for early-stage medicinal chemistry screening libraries . Many generic spirocyclic amines offered by small vendors lack certified purity documentation, introducing uncertainty in biological assay results. While this is a procurement-quality differentiator rather than a biological one, it is a quantifiable parameter that can directly impact reproducibility in screening campaigns.

Medicinal Chemistry Chemical Procurement Quality Control

Computed Physicochemical Properties: A Differentiating Drug-Likeness Profile Compared to Non-Spirocyclic Pyrrolidines

Computed molecular properties for Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] show a topological polar surface area (TPSA) of 21.26 Ų and a calculated LogP of 0.7749 . The low TPSA indicates excellent passive membrane permeability potential, while the moderate LogP suggests a favorable balance between hydrophilicity and lipophilicity for CNS drug discovery. In comparison, a simple pyrrolidine (CAS 123-75-1) has a TPSA of 12.03 Ų and a LogP of 0.46 [1], indicating that the target compound's oxygen-containing furo ring system increases polarity without substantially elevating LogP beyond the CNS-favorable range (typically LogP 1–4). This combination of low TPSA and controlled LogP is a distinguishing feature for CNS-targeted library design.

Drug Design ADMET Lead Optimization

Hydrogen Bond Donor/Acceptor Profile: Differentiated Intermolecular Interaction Capacity vs. Carbocyclic Spiro Analogs

The target compound possesses one hydrogen bond donor (the secondary amine NH) and two hydrogen bond acceptors (the furan oxygen and the pyrrolidine nitrogen), yielding a ratio of 1:2 . In contrast, a purely carbocyclic spirocyclic analog such as spiro[3.3]heptane-2-amine (CAS 1096998-73-6) has one donor and zero acceptors, while a simple pyrrolidine has one donor and one acceptor [1]. The additional hydrogen bond acceptor from the ether oxygen in the furo ring provides an extra anchoring point for interactions with polar residues in a target binding pocket, without adding rotatable bonds (Rotatable_Bonds = 0), which distinguishes it from flexible diamines that achieve similar H-bond capacity at the cost of entropy.

Molecular Recognition Structure-Based Design Binding Interactions

Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] – Defined Application Scenarios Based on Verified Evidence


Scaffold for CNS-Penetrant Kinase Inhibitor Lead Generation

Given the low TPSA (21.26 Ų) and moderate LogP (0.77) confirmed by computed descriptors , this compound is well-suited as a spirocyclic amine core in CNS-targeted kinase inhibitor programs. Its oxygen-containing furo ring provides an additional H-bond acceptor at a fixed vector, which can be exploited in hinge-binding interactions where a second acceptor site improves affinity without adding molecular flexibility . Procuring this specific scaffold ensures that the key physicochemical parameters remain within the CNS drug-like space from the outset of library synthesis.

Conformationally Restricted Probe for GPCR Structure-Activity Relationship Studies

The rigid spirocyclic junction (cyclobutane fused to hexahydro-furo[3,4-b]pyrrole) eliminates conformational ambiguity around the amine, enabling precise SAR interpretation . In GPCR programs where subtle changes in amine orientation dictate functional selectivity (e.g., bias between G-protein and β-arrestin signaling), this scaffold offers a defined geometric presentation that cannot be achieved with flexible N-alkyl pyrrolidines or piperidines.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries Targeting Proteases

With a molecular weight of 153.22 g/mol and zero rotatable bonds , this compound adheres to the 'rule of three' for fragment libraries (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3). Its spiro architecture introduces three-dimensionality—a property increasingly valued in fragment screening to access novel binding modes . Libraries built with this scaffold may yield hits against challenging protease targets where flat, aromatic fragments fail.

Synthetic Intermediate for Furo[3,4-b]pyrrole-Based BTK Inhibitor Analogs

The furo[3,4-b]pyrrole core has been disclosed in patent literature as a scaffold for BTK inhibitors . While this specific hexahydrospiro variant has not been reported in those patents, its saturated spirocyclic framework offers a distinct patent space opportunity. Researchers pursuing novel BTK inhibitor chemotypes may procure this compound to generate analogs that fall outside existing intellectual property claims while retaining the core pharmacophore.

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